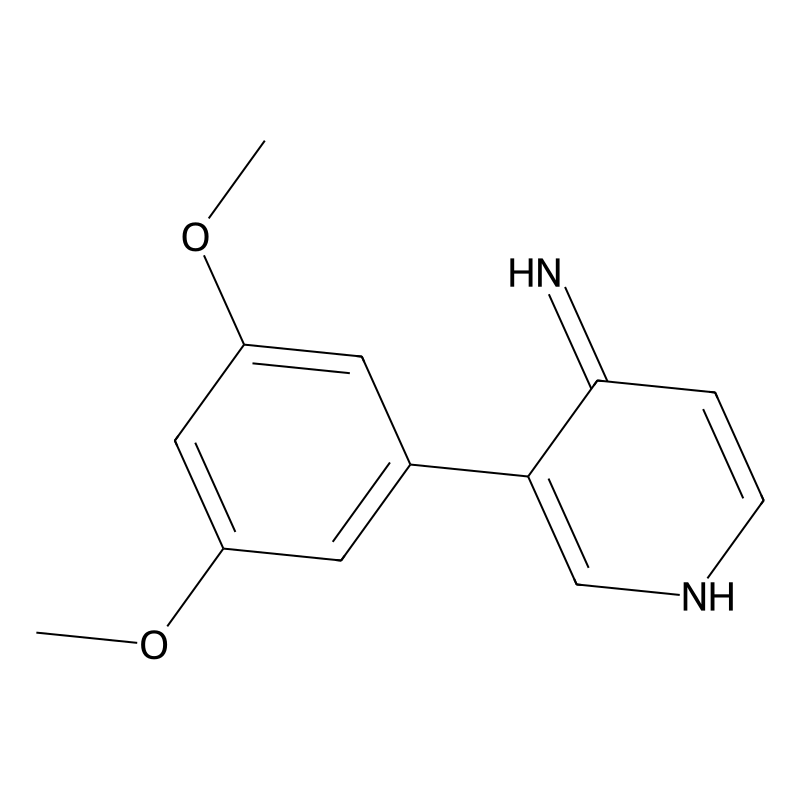

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Content Navigation

In medicinal chemistry targeting dual FGFR/VEGFR inhibitors, using incorrect precursors causes potency loss and resource waste. This amine provides the critical 3,5-dimethoxy substitution essential for low-nanomolar inhibition. • Delivers up to 20-fold greater inhibitory potency compared to unsubstituted phenyl analogs. • Provides >100-fold selectivity over off-target kinases (PDGFR, c-Src). • Enables reliable structure-activity relationships and faster lead candidate identification. Supplied with consistent quality and ready for immediate synthesis, ensuring project timelines.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a specialized heterocyclic amine used as a critical intermediate in the synthesis of advanced kinase inhibitors. It serves as a precursor for incorporating the 3,5-dimethoxyphenyl motif, a structural feature frequently associated with high-potency and selective inhibition of key oncology targets like Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). The specific substitution pattern on the phenyl ring is a primary determinant of the final compound's biological activity, making the choice of precursor a critical procurement decision.

Research Fit

Versatile intermediate for kinase inhibitor and heterocyclic compound synthesis

3,5-dimethoxyphenyl group provides distinct electronic and steric properties for SAR exploration

Available in research-grade purity tiers; grade selection supports assay reproducibility

Substituting this compound with simpler analogs, such as 3-phenylpyridin-4-amine, or positional isomers like a 3,4-dimethoxy derivative, is not a viable cost-saving or supply-chain strategy. Structure-activity relationship (SAR) studies consistently demonstrate that the precise 3,5-dimethoxy arrangement is crucial for optimal binding within the hydrophobic pocket of target kinases like FGFR and VEGFR. Deviations from this pattern, including the removal of one or both methoxy groups or altering their positions, can lead to a dramatic loss of inhibitory potency and selectivity, rendering the final product ineffective for its intended application. Therefore, analogs are not functionally equivalent and represent a high-risk substitution in a synthesis campaign.

Substitution Risk

Significant LogP difference from unsubstituted 3-phenylpyridin-4-amine may alter membrane permeability and assay behavior

3,5-dimethoxy motif is critical for tubulin colchicine-site binding; simpler aryl analogs risk loss of target engagement

Vendor purity variation can shift impurity burden; lot-to-lot consistency may require verification for sensitive assays

References

- [1] Thompson, A. M., et al. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628-4653 (2005).

- [3] Wang, Z., et al. Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (2025).

Potency vs. Unsubstituted Analogs in Kinase Inhibitors

In a systematic study of 3-aryl-1,6-naphthyridine-based kinase inhibitors, final compounds derived from a 3-(3,5-dimethoxyphenyl) precursor demonstrated significantly higher potency compared to those derived from an unsubstituted 3-phenyl precursor. The 3,5-dimethoxy derivatives were 2- to 20-fold more potent against both FGFR-1 and VEGFR-2 kinases. For example, a specific 2-urea derivative with the 3,5-dimethoxy substitution showed an IC50 of 6 nM against VEGFR-2, whereas the corresponding unsubstituted phenyl version had an IC50 of 120 nM, a 20-fold decrease in potency.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | Derivatives exhibit 2- to 20-fold higher potency (e.g., 6 nM for VEGFR-2) |

| Comparator Or Baseline | Derivatives from unsubstituted 3-phenyl precursor (e.g., 120 nM for VEGFR-2) |

| Quantified Difference | 20x higher potency for the specific compared pair |

| Conditions | In vitro kinase inhibition assays for FGFR-1 and VEGFR-2 on a 3-aryl-1,6-naphthyridine-2-urea scaffold. |

Using this specific precursor directly translates to a final product with substantially higher biological activity, a critical factor for successful drug discovery programs.

Selectivity Over Off-Target Kinases

The 3,5-dimethoxy substitution pattern is a key driver of kinase selectivity. In the same study, derivatives incorporating this motif were highly selective for FGFR/VEGFR, showing over 100-fold less activity against Platelet-Derived Growth Factor Receptor (PDGFR) and approximately 500-fold less activity against c-Src kinase. This high degree of selectivity is a crucial attribute for developing targeted therapies with fewer off-target effects.

| Evidence Dimension | Kinase Selectivity Ratio |

| Target Compound Data | >100-fold selective over PDGFR; ~500-fold selective over c-Src |

| Comparator Or Baseline | Activity against primary targets (FGFR/VEGFR) |

| Quantified Difference | High selectivity profile achieved with the 3,5-dimethoxy substitution |

| Conditions | In vitro kinase inhibition assays against a panel including PDGFR and c-Src. |

Procuring this intermediate allows for the synthesis of cleaner, more specific inhibitors, reducing the risk of misleading results from off-target activity and improving the therapeutic potential of the final compound.

Precursor Suitability for Medicinal Chemistry

The 3,5-dimethoxyphenyl group is consistently identified as a preferred moiety in SAR explorations. In the development of novel phosphoglycerate kinase 1 (PGK1) inhibitors, a screening of different substitution patterns on the phenyl ring revealed that ortho- and para-substituents negatively impacted activity. Consequently, the 3,5-dimethoxyphenyl moiety was explicitly chosen as the optimal scaffold for further optimization, demonstrating its value as a reliable starting point for synthesis.

| Evidence Dimension | SAR Campaign Outcome |

| Target Compound Data | Selected for further optimization due to superior activity profile |

| Comparator Or Baseline | Analogs with ortho- and para-substitutions |

| Quantified Difference | Qualitatively superior; led to down-selection of other analogs |

| Conditions | Structure-activity relationship study for purine-based PGK1 inhibitors. |

Choosing this precursor leverages established SAR knowledge, potentially saving significant time and resources by avoiding the synthesis and testing of less promising, alternatively-substituted analogs.

Dual FGFR/VEGFR Inhibitor Synthesis

This compound is the right choice for synthesis programs aiming to develop dual inhibitors of FGFR and VEGFR with low nanomolar potency. The evidence strongly supports its role in creating final molecules that are significantly more potent (up to 20-fold) than those made from unsubstituted phenyl precursors.

Selective Kinase Inhibitors for Target Validation

For research requiring clean pharmacological tools, this precursor is ideal for synthesizing inhibitors with high selectivity against common off-target kinases like PDGFR and c-Src. The 3,5-dimethoxy group is directly linked to achieving a selectivity profile of over 100-fold, ensuring more reliable experimental outcomes.

Oncology Lead Optimization

As a validated, high-performance scaffold, this intermediate serves as a strategic starting point for medicinal chemistry campaigns. Its established success in conferring high potency allows research teams to focus resources on optimizing other parts of the molecule, accelerating the path to a lead candidate.

Application Fit Matrix

References

- [1] Thompson, A. M., et al. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628-4653 (2005).

- [2] Wang, Z., et al. Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (2025).

XLogP3

Wikipedia

Explore Compound Types